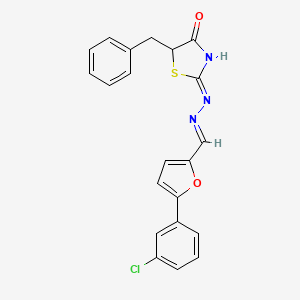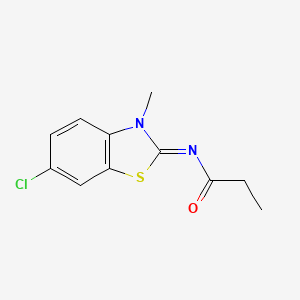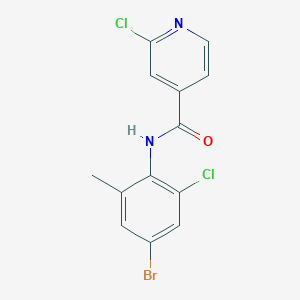
N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide, also known as BCTC, is a small molecule that has been extensively studied for its role in pain modulation. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is activated by noxious stimuli such as heat, capsaicin, and acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Schiff's Bases and 2-Azetidinones : Schiff's bases and 2-azetidinones derivatives, including compounds related to N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide, have been synthesized and evaluated for potential antidepressant and nootropic activities. Specifically, compounds with certain substitutions on the aryl ring demonstrated significant antidepressant activity in tests like the elevated plus maze and passive avoidance test in mice (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antiprotozoal Agents
- Dicationic Imidazo[1,2-a]pyridines : Imidazo[1,2-a]pyridines, structurally related to N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide, have shown potential as antiprotozoal agents. These compounds exhibited strong DNA affinities and demonstrated in vitro effectiveness against protozoal pathogens like T. b. rhodesiense and P. falciparum (Ismail et al., 2004).
Antimicrobial Activity
- Thio-Substituted Ethyl Nicotinate Derivatives : Derivatives of thio-substituted ethyl nicotinate, which include structures similar to N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide, were synthesized and screened for antimicrobial activities. The results indicated potential effectiveness against various microbial strains (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticonvulsant Enaminones
- Crystal Structures of Anticonvulsant Enaminones : The crystal structures of anticonvulsant enaminones, including compounds related to N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide, were determined. These compounds demonstrated properties relevant for anticonvulsant activity and were characterized by their intermolecular hydrogen bonding patterns (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Related Compounds
- N-Alkyl-4-chloro-2-pyridine Carboxamide Synthesis : A study on the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, closely related to the compound , was conducted. The research focused on the synthesis process and structural confirmation of these compounds (Qing-cai, 2011).
NF-kappaB and AP-1 Gene Expression Inhibitors
- Pyrimidine Derivatives as Gene Expression Inhibitors : Research into pyrimidine derivatives, structurally akin to N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide, indicated their potential as inhibitors of NF-kappaB and AP-1 gene expression. These findings are crucial for understanding the molecular mechanisms of various diseases and potential therapeutic approaches (Palanki et al., 2000).
Eigenschaften
IUPAC Name |
N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2N2O/c1-7-4-9(14)6-10(15)12(7)18-13(19)8-2-3-17-11(16)5-8/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXFVMFZUHUYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NC=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chloro-6-methylphenyl)-2-chloropyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2697016.png)
![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2697018.png)
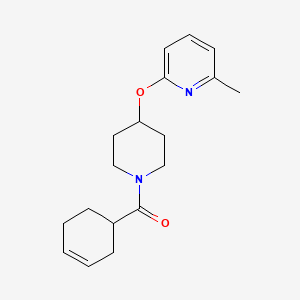
![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2697021.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2697023.png)
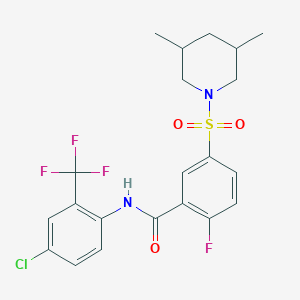

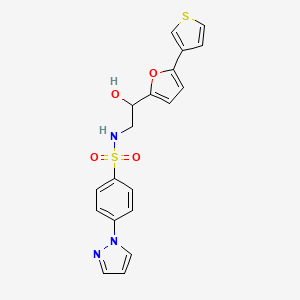
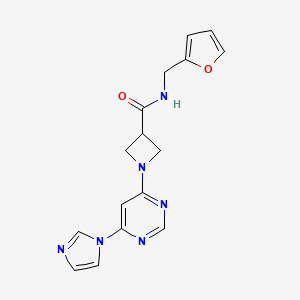

![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]propanamide](/img/structure/B2697033.png)
